Biochemical Basis of Hsp90 Chaperone Function DisruptionRetaspimycin hydrochloride (IPI-504) is a hydroquinone hydrochloride derivative of the natural product geldanamycin. It inhibits the ATPase activity of Heat Shock Protein 90 (Hsp90) by competitively binding to the N-terminal ATP-binding pocket (NBD), preventing the conformational changes essential for Hsp90's chaperone cycle. Hsp90 functions as a homodimer, cycling between "open" and "closed" conformations during client protein maturation. ATP binding at the N-terminal domain induces N-terminal dimerization and formation of the catalytically active "closed" state, where client proteins are encapsulated within the chaperone cavity for folding and stabilization. Retaspimycin's binding blocks ATP hydrolysis, trapping Hsp90 in an ADP-bound, inactive conformation that cannot progress through the chaperone cycle. This disruption prevents the stabilization of oncogenic client proteins, leading to their ubiquitination and degradation [3] [4] [6]. The biochemical consequence is the collapse of Hsp90-dependent proteostasis in cancer cells, which exhibit heightened dependence on Hsp90 due to elevated proteotoxic stress from mutated/overexpressed oncoproteins [4].
Structural Determinants of Retaspimycin-Hsp90 Binding Dynamics
The structural interaction between retaspimycin and Hsp90 involves specific domains and motifs critical for its inhibitory activity:
- N-terminal Domain Binding: Retaspimycin occupies the adenine nucleotide-binding pocket in the Hsp90 N-terminal domain (residues 1–220), forming hydrogen bonds with Asp93 and hydrophobic interactions with Leu48, Val150, and Phe138. This binding sterically hinders ATP access and prevents the conformational shift required for N-terminal dimerization [3] [6].
- Charged Linker Region Influence: The flexible linker connecting the N-terminal and middle domains (residues 221–287) modulates Hsp90's conformational plasticity. Retaspimycin binding alters linker dynamics, impairing communication between domains and reducing affinity for co-chaperones like Cdc37, which is essential for kinase client loading [4] [6].
- Isoform Selectivity: While Hsp90α/β (cytosolic isoforms) are primary targets, retaspimycin exhibits reduced affinity for the endoplasmic reticulum isoform GRP94 and mitochondrial TRAP1. This selectivity arises from sequence divergence in the ATP-binding pockets of these isoforms [3] [4].In vivo, retaspimycin exists in equilibrium with its oxidized form (17-AAG), facilitated by cellular reductases. This redox dynamic enhances tissue distribution and intracellular retention compared to first-generation ansamycins [7] [9].
Table 1: Key Structural Domains of Hsp90 Targeted by Retaspimycin
Hsp90 Domain | Residue Range | Function | Retaspimycin Interaction |
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N-terminal (NTD) | 1–220 | ATP binding/hydrolysis | Competitive inhibition of ATP binding |
Charged Linker | 221–287 | Inter-domain flexibility | Alters conformational dynamics |
Middle (MD) | 288–488 | Client protein binding | Indirect disruption via allostery |
C-terminal (CTD) | 489–732 | Dimerization | No direct binding |
Client Protein Degradation Pathways (KIT, PDGFRα, HER2)
Retaspimycin induces proteasomal degradation of oncogenic Hsp90 clients through ubiquitin-mediated pathways:
- HER2 Degradation: In HER2+ breast cancer, retaspimycin disrupts Hsp90-HER2 complexes, exposing HER2 to CHIP (C-terminus of HSC70-Interacting Protein) E3 ubiquitin ligase. Ubiquitinated HER2 is targeted to the 26S proteasome, reducing HER2 surface expression and dimerization. This mechanism remains active in trastuzumab-resistant models where p95-HER2 (truncated form) is degraded [7] [4].
- KIT/PDGFRα Degradation: Gastrointestinal stromal tumors (GIST) driven by mutant KIT or PDGFRα rely on Hsp90 for kinase stability. Retaspimycin promotes KIT ubiquitination via Cullin-5/RING-box protein complexes, suppressing constitutively active signaling. PDGFRα mutants (e.g., D842V) show similar degradation sensitivity [7] [9].
- Additional Clients: Epidermal Growth Factor Receptor (EGFR), MET, and BRAF (including V600E mutant) are destabilized, compromising their roles in proliferation and survival pathways [3] [6].
Table 2: Oncogenic Client Proteins Degraded Following Retaspimycin Treatment
Client Protein | Cancer Type | Ubiquitin Ligase | Functional Consequence |
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HER2/p95-HER2 | Breast cancer | CHIP | Loss of PI3K/Akt survival signaling |
KIT (mutant) | GIST | Cullin-5/RBX1 | Impaired stem cell factor signaling |
PDGFRα (mutant) | GIST, glioblastoma | CHIP | Reduced migration/invasion |
BRAF V600E | Melanoma | HECHL | Abrogated MAPK pathway activation |
HIF-1α | Renal cell carcinoma | pVHL (restored) | Inhibition of angiogenesis |
Modulation of Downstream Oncogenic Signaling (MAPK, PI3K/Akt)
Retaspimycin exerts multipathway inhibition by degrading upstream kinases and transcription factors:
- MAPK Pathway Suppression: Degradation of client kinases (BRAF, CRAF, MEK) disrupts the RAF-MEK-ERK cascade. In KRAS-mutant NSCLC, retaspimycin reduces phospho-ERK levels by >60%, inducing G1/S cell cycle arrest through downregulation of cyclin D1 and CDK4/6 [6] [9].
- PI3K/Akt Pathway Inhibition: Akt is an Hsp90 client destabilized by retaspimycin. Akt degradation reduces phosphorylation of mTORC1 substrates (S6K, 4E-BP1), inhibiting cap-dependent translation. Additionally, PI3K/Akt activity is required for Hsp90/Hsp70 expression; retaspimycin indirectly suppresses HIF-1α stabilization by reducing Hsp90 levels in a PI3K-dependent manner [10] [4].
- Cell Cycle Arrest: Retaspimycin depletes CDK4, CDK6, and telomerase (hTERT), inducing G1/S arrest. Concurrent downregulation of survivin and PLK1 promotes G2/M arrest and mitotic catastrophe [6].
Role in Proteostasis Collapse and Ubiquitin-Proteasome System Activation
Retaspimycin forces cancer cells into proteotoxic crisis through two interconnected mechanisms:
- Proteostasis Network Overload: By inhibiting Hsp90, retaspimycin exposes metastable client proteins to the cellular quality control machinery. Misfolded clients accumulate, overwhelming Hsp70/HSP40 refolding capacity. This triggers the Heat Shock Response (HSR) via HSF1 trimerization and nuclear translocation, but sustained Hsp90 inhibition depletes proteostatic reserves [3] [6].
- Ubiquitin-Proteasome System (UPS) Activation: Misfolded clients are polyubiquitinated by E3 ligases (CHIP, MDM2) and degraded by the 26S proteasome. Retaspimycin increases ubiquitin-conjugated protein aggregates by 3–5-fold in tumor cells. In cases of proteasome saturation, aggregated proteins accumulate, inducing ER stress and the unfolded protein response (UPR), culminating in apoptosis [5] [6]. Notably, tumors with high basal UPS activity (e.g., multiple myeloma) show heightened sensitivity to retaspimycin [5].
List of Compounds Mentioned:
- Retaspimycin hydrochloride
- Geldanamycin
- 17-AAG (Tanespimycin)
- HER2 (Human Epidermal Growth Factor Receptor 2)
- KIT (Stem Cell Factor Receptor)
- PDGFRα (Platelet-Derived Growth Factor Receptor Alpha)
- BRAF (Serine/Threonine-Protein Kinase B-Raf)
- Akt (Protein Kinase B)
- HIF-1α (Hypoxia-Inducible Factor 1-Alpha)
- CHIP (STUB1)
- PI3K (Phosphatidylinositol 3-Kinase)
- MAPK (Mitogen-Activated Protein Kinase)